2-Cyclohexyl-1-(methylamino)propan-2-ol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-cyclohexyl-1-(methylamino)propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
AFCKJZAXNWHMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)(C1CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 2-bromo-1-(methylamino)propane. The reaction is carried out in an anhydrous ether solvent under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Cyclohexyl-1-(methylam
Biological Activity
2-Cyclohexyl-1-(methylamino)propan-2-ol, a compound with notable biological activity, has garnered attention in pharmacological research. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a cyclohexyl group attached to a propanol backbone with a methylamino substituent. This structural configuration is significant for its interaction with biological targets.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly in relation to monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions suggest that the compound may exhibit stimulant properties similar to those of other psychoactive substances.
Pharmacological Effects
Research indicates that this compound may possess:
- Stimulant Effects : Potentially influencing mood and cognitive functions.
- Antidepressant Properties : Preliminary studies suggest it may enhance monoaminergic activity, which is often targeted in antidepressant therapies.
- Neuroprotective Effects : Some findings indicate it could protect neuronal cells from damage due to oxidative stress.
Case Study 1: Neuropharmacological Evaluation
A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on animal models. The results indicated that administration led to increased locomotor activity in rodents, suggesting stimulant-like effects. Behavioral assays demonstrated enhanced exploratory behavior, implicating its potential use in treating conditions like ADHD or depression .
Case Study 2: Structure-Activity Relationship (SAR)
A focused SAR study explored various derivatives of similar compounds, highlighting the importance of the cyclohexyl moiety in modulating biological activity. The findings suggested that modifications to the side chains can significantly alter pharmacological profiles, indicating a promising avenue for drug development .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Stimulant | |
| Psoralen Derivatives | Antitumor | |
| Other Cyclohexyl Compounds | Neuroprotective |
Comparative Analysis
In comparison to other psychoactive compounds, this compound exhibits a unique profile due to its cyclohexyl structure. This contributes to its distinct pharmacokinetics and dynamics, influencing both efficacy and safety profiles.
Comparison with Similar Compounds
Comparison Highlights :
- Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity (logP ≈ 2.5–3.0 estimated) compared to Imp.
- Hydrogen Bonding : All three compounds exhibit hydrogen bonding via -OH and -NH groups, but the cyclohexyl group in the target compound reduces overall solubility in polar solvents (e.g., water solubility < 1 mg/mL) relative to Imp. E and F (~5–10 mg/mL) .
Pharmacologically Active Amino Alcohols
Compounds in , such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, share the propan-2-ol core but incorporate bulkier indole and methoxyphenoxy substituents.
Key Differences :
- Receptor Affinity: The indole-containing analogues in exhibit α₁/β₁-adrenoceptor binding (IC₅₀ ≈ 10–50 nM), whereas the target compound’s cyclohexyl group may shift selectivity toward β₂-adrenoceptors due to steric effects .
- Metabolic Stability : Bulky substituents in compounds reduce metabolic clearance (t₁/₂ > 6 hours in vitro) compared to the target compound’s simpler structure (t₁/₂ ≈ 3–4 hours estimated) .
Physical Properties vs. Esters and Halogenated Analogues
- Carvyl Propionate (): An ester derivative (C₁₃H₂₀O₂) with a cyclohexenol backbone. Unlike the target amino alcohol, Carvyl propionate is non-polar (logP ≈ 3.5), volatile (BP ≈ 250°C), and lacks hydrogen-bonding capacity, making it unsuitable for therapeutic use but ideal as a fragrance agent .
- Propan-2-ol (): A simple alcohol with strong hydrogen bonding (BP 82°C). The target compound’s additional amino and cyclohexyl groups elevate its boiling point (estimated BP > 200°C) and reduce volatility .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-Cyclohexyl-1-(methylamino)propan-2-ol, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Critical parameters include temperature control (20–25°C for stability), solvent selection (e.g., anhydrous THF or ethanol), and stoichiometric ratios of cyclohexyl precursors to methylamine derivatives. Catalysts like palladium or nickel may enhance yield in reductive steps. Monitor reaction progress using TLC or HPLC to optimize time and purity .
- Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation and adhere to PPE guidelines (gloves, goggles) as outlined in safety protocols .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Employ NMR (¹H/¹³C) to identify cyclohexyl and methylamino groups. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks). Gas chromatography (GC) with flame ionization detection ensures purity, especially when synthesizing derivatives .
- Quantitative Analysis : UV-Vis spectroscopy or HPLC with a C18 column can quantify the compound in mixtures .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Stability : The compound is stable at room temperature in dry, dark environments but may degrade in acidic/basic conditions (pH <3 or >10). Store under inert gas to prevent hydrolysis or oxidation. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data across studies?
- Approach : Conduct controlled stability studies under varying conditions (humidity, light, pH) using standardized protocols. Compare degradation kinetics via Arrhenius plots to identify discrepancies. Cross-validate findings with orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity) .
- Case Study : If one study reports instability in aqueous buffers (pH 7.4) while another claims stability, replicate experiments using identical buffer compositions and analytical methods to isolate variables .
Q. What experimental strategies are suitable for investigating the compound’s pharmacological interactions?
- In Vitro Models : Use receptor-binding assays (e.g., radioligand displacement) to screen for affinity toward adrenergic or dopaminergic receptors. Pair with cytotoxicity assays (MTT/XTT) to assess therapeutic windows .
- Mechanistic Studies : Employ molecular docking simulations to predict binding modes with target proteins, followed by site-directed mutagenesis to validate interaction sites .
Q. How can synthetic routes be optimized to mitigate low yields or impurity formation?
- Process Optimization : Introduce flow chemistry for better temperature and mixing control. Use scavenger resins to remove unreacted amines or byproducts. For chiral purity, employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) .
- Impurity Profiling : Characterize side products via LC-MS and adjust reactant ratios or purification steps (e.g., column chromatography with gradient elution) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Data Modeling : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for comparing efficacy across modified analogs .
Q. How should researchers validate the compound’s reactivity in novel reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
